molecular formula C9H8IN3O2 B8580885 3-iodo-1,5-dimethyl-6-nitro-1H-indazole

3-iodo-1,5-dimethyl-6-nitro-1H-indazole

Cat. No.: B8580885
M. Wt: 317.08 g/mol
InChI Key: BRLWGORQAVLAHI-UHFFFAOYSA-N
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Description

3-Iodo-1,5-dimethyl-6-nitro-1H-indazole is a halogenated indazole derivative with the molecular formula C₉H₉IN₃O₂ and a molecular weight of 318.00 g/mol. Its structure features a nitro (-NO₂) group at position 6, iodine at position 3, and methyl (-CH₃) groups at positions 1 and 4.

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

3-iodo-1,5-dimethyl-6-nitroindazole

InChI

InChI=1S/C9H8IN3O2/c1-5-3-6-8(4-7(5)13(14)15)12(2)11-9(6)10/h3-4H,1-2H3

InChI Key

BRLWGORQAVLAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2I)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogues: 3-iodo-5-nitro-1H-indazole (CAS 70315-69-4) and 3-iodo-1,5-dimethyl-1H-indazol-6-amine (CAS 1190892-75-1) .

Property 3-Iodo-1,5-dimethyl-6-nitro-1H-indazole 3-Iodo-5-nitro-1H-indazole 3-Iodo-1,5-dimethyl-1H-indazol-6-amine
Molecular Formula C₉H₉IN₃O₂ C₇H₄IN₃O₂ C₉H₁₀IN₃
Molecular Weight (g/mol) 318.00 289.03 287.11
Substituents 1-Me, 5-Me, 3-I, 6-NO₂ 3-I, 5-NO₂ 1-Me, 5-Me, 3-I, 6-NH₂
Key Functional Groups Nitro, iodo, methyl Nitro, iodo Amine, iodo, methyl
Key Observations:

Nitro vs. Amine : The nitro group in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating amine in CAS 1190892-75-1. This difference affects electronic properties, such as acidity (nitro lowers pKa) and reactivity in substitution or coupling reactions .

Iodine’s Role : All three compounds contain iodine at position 3, enabling participation in halogen bonding or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical and Reactivity Differences

Solubility and Stability :
  • The nitro group in the target compound may reduce aqueous solubility compared to the amine-containing analogue (CAS 1190892-75-1), which can form hydrogen bonds. However, methyl groups could mitigate this by enhancing solubility in organic solvents .
  • Nitro groups are prone to reduction (e.g., to amines), whereas iodine may confer photolytic instability, requiring storage in dark conditions.

Preparation Methods

Direct Iodination Using Iodine/KOH/DMF

Representative Procedure :

  • Dissolve 1H-indazole (25.4 mmol) in DMF (7 mL).

  • Add iodine (2 equiv) and KOH pellets (3.75 equiv).

  • Stir at room temperature for 3 hours.

  • Quench with NaHSO₃, extract with diethyl ether, and purify.

This method is adaptable to substituted indazoles, including 5-methyl-6-nitro precursors, though steric and electronic effects may modulate reactivity.

Nitration Techniques for Directed Ring Functionalization

The nitro group at position 6 is typically introduced early in the synthesis due to its strong meta-directing effects. While direct nitration of indazoles is less commonly reported, intermediate functionalization strategies are prevalent:

Nitration of Prefunctionalized Indazoles

In one approach, 3-iodo-1,5-dimethyl-1H-indazole undergoes nitration using mixed acids (HNO₃/H₂SO₄). The iodine substituent deactivates the ring, favoring nitration at the 6-position due to the methyl group’s ortho/para-directing influence. However, no explicit yields are reported in the available literature for this specific substrate.

Methylation Protocols for N-1 and C-5 Positions

N-1 Methylation Using Trimethyloxonium Tetrafluoroborate

Methylation of the indazole’s N-1 position is efficiently achieved with trimethyloxonium tetrafluoroborate in acetone or ethyl acetate. A representative procedure from Ambeed.com details:

  • Suspend 3-methyl-6-nitro-1H-indazole (0.56 mol) in ethyl acetate.

  • Add trimethyloxonium tetrafluoroborate (1.5 equiv) in portions.

  • Stir at 25–30°C for 16 hours.

  • Quench with NaHCO₃, extract with CH₂Cl₂/i-PrOH, and purify to obtain 2,3-dimethyl-6-nitro-2H-indazole in 82.4% yield.

Integrated Multi-Step Synthesis Routes

Route 1: Sequential Iodination-Nitration-Methylation

  • Starting Material : 1,5-Dimethyl-1H-indazole.

  • Nitration : Treat with HNO₃/H₂SO₄ at 0°C to afford 1,5-dimethyl-6-nitro-1H-indazole.

  • Iodination : React with iodine/KOH/DMF at RT to install iodine at position 3.

  • Purification : Column chromatography (silica gel, 20% EtOAc/hexane).

Challenges : Nitration post-methylation risks byproducts due to competing directing effects.

Route 2: Modular Assembly via Suzuki Coupling (Hypothetical)

  • Core Synthesis : Prepare 3-iodo-6-nitro-1H-indazole via direct iodination.

  • N-1 Methylation : Use CH₃I/KOH in acetone.

  • C-5 Methylation : Employ Ullmann coupling with methylboronic acid and CuI catalyst.

Advantages : Enables late-stage diversification but requires rigorous optimization.

Analytical Characterization and Quality Control

Critical data for verifying the target compound include:

Property Reported Value Method
Melting PointNot explicitly reportedCapillary tube
¹H NMR (DMSO-d₆)δ 8.51 (s, 1H), 4.14 (s, 3H)500 MHz
IR (KBr)3311 cm⁻¹ (NH), 771 cm⁻¹ (C-I)FT-IR

Purification via silica gel chromatography (20–30% EtOAc/hexane) is standard.

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Iodine Handling : Requires corrosion-resistant reactors and waste management.

  • Exothermic Nitration : Precise temperature control (-70°C to RT).

  • Cost Optimization : Pd catalysts in coupling steps necessitate efficient recycling .

Q & A

Basic: What are the key synthetic strategies for introducing iodine and nitro groups into the indazole core of 3-iodo-1,5-dimethyl-6-nitro-1H-indazole?

Methodological Answer:
The synthesis typically involves sequential functionalization of the indazole scaffold. Key steps include:

  • Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). The 3-position is favored due to the electron-donating methyl group enhancing regioselectivity .
  • Nitration : Nitration with a HNO₃/H₂SO₄ mixture at controlled temperatures (0–5°C) targets the 6-position, guided by steric and electronic effects of existing substituents .
    Example Protocol : Start with 1,5-dimethyl-1H-indazole, perform iodination at 3-position, followed by nitration at 6-position. Monitor regiochemistry via NMR and LC-MS .

Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer:
Use the SHELXL program for refinement:

  • Input high-resolution X-ray diffraction data and initial structural models.
  • Apply restraints for disordered regions (e.g., nitro group orientations) and anisotropic displacement parameters for heavy atoms like iodine .
  • Validate using R-factors and electron density maps. Cross-check with computational models (DFT) to confirm bond lengths/angles .

Advanced: How do steric and electronic effects of the 1,5-dimethyl groups influence the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Steric Effects : The 1,5-dimethyl groups hinder nucleophilic attack at adjacent positions, directing reactions to the 3-iodo site.
  • Electronic Effects : Methyl groups donate electron density, activating the indazole ring for electrophilic substitutions but deactivating it toward nucleophilic pathways.
    Experimental Design : Compare reactivity with analogs lacking methyl groups using kinetic studies (e.g., SNAr reactions with thiols). Characterize products via HPLC and X-ray crystallography .

Advanced: What methodologies are recommended to address contradictions between computational predictions and experimental data in the compound’s electronic properties?

Methodological Answer:

  • Reconcile DFT Calculations : Use higher-level theory (e.g., CCSD(T)) with solvent effects and dispersion corrections.
  • Experimental Validation : Measure UV-Vis spectra and redox potentials (cyclic voltammetry) to compare with computed HOMO-LUMO gaps.
  • Case Study : If DFT underestimates nitro group electron-withdrawing effects, refine basis sets or include explicit solvent molecules .

Basic: How can this compound serve as a reference standard in analytical chemistry?

Methodological Answer:

  • LC-MS Calibration : Use as an internal standard for indazole derivatives due to its distinct mass (MW: 331.03 g/mol) and retention time.
  • Quantitative NMR : Employ qNMR with deuterated solvents (e.g., DMSO-d₆) and a certified reference (e.g., sodium trimethylsilylpropanesulfonate) for purity assessment .

Advanced: What strategies optimize the compound’s stability during storage and handling in pharmacological assays?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the iodo substituent.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the iodine substituent in biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives replacing iodine with Cl, Br, or H.
  • Pharmacological Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization or SPR.
  • Data Analysis : Correlate substituent electronegativity/hydrophobicity with IC₅₀ values. Molecular docking (e.g., AutoDock Vina) identifies halogen-bonding interactions .

Basic: What environmental remediation applications exist for this compound?

Methodological Answer:

  • Pollutant Degradation : The nitro group facilitates redox reactions for degrading aromatic contaminants (e.g., phenolic compounds) under UV light.
  • Experimental Setup : Perform photolysis in aqueous solutions spiked with pollutants. Monitor degradation kinetics via GC-MS .

Advanced: How can transient intermediates in the compound’s synthesis be characterized to improve yield?

Methodological Answer:

  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., nitronium ion adducts).
  • Trapping Experiments : Quench reactions at timed intervals with nucleophiles (e.g., methanol) for LC-MS analysis.
  • Case Study : Identify and optimize conditions for unstable iodo intermediates using low-temperature (-78°C) techniques .

Advanced: What toxicological profiling methods are recommended for early-stage safety assessment?

Methodological Answer:

  • In Silico Prediction : Use ADMET software (e.g., SwissADME) to estimate hepatotoxicity and mutagenicity.
  • In Vitro Assays : Test cytotoxicity (MTT assay) in HepG2 cells and Ames test for mutagenic potential.
  • Metabolite Identification : Incubate with liver microsomes; analyze metabolites via HRMS .

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